1,1,1-Trifluorobutan-2-amine

Übersicht

Beschreibung

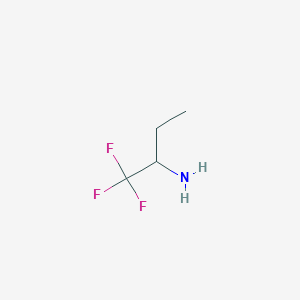

1,1,1-Trifluorobutan-2-amine is a chemical compound with the CAS Number: 683-94-3. It has a molecular weight of 127.11 and its IUPAC name is 1,1,1-trifluoro-2-butanamine1. It is a liquid at room temperature1.

Synthesis Analysis

The specific synthesis process for 1,1,1-Trifluorobutan-2-amine is not readily available from the search results. However, retrosynthetic analysis could be a potential method for its synthesis2. Retrosynthetic analysis involves mentally breaking down a molecule into a starting material2.Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluorobutan-2-amine is C4H8F3N3. The InChI Code is 1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3 and the InChI key is PKAILYMPWXXBJS-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The specific chemical reactions involving 1,1,1-Trifluorobutan-2-amine are not readily available from the search results. However, it’s worth noting that the compound could potentially undergo reactions typical of amines4.Physical And Chemical Properties Analysis

1,1,1-Trifluorobutan-2-amine is a liquid at room temperature1. It has a purity of 95%1. The storage temperature is between 2-8°C1.Wissenschaftliche Forschungsanwendungen

Complex Formation with Proton Donors

1,1,1-Trifluorobutan-2-amine forms complexes with aromatic NH and OH proton donors, leading to structures with NH⋯N hydrogen bonds. Studies on bis(2,3,5,6-tetrafluoro-4-trifluoromethyl-phenyl)-amine as a proton donor with aliphatic amines have revealed the formation of 1:1 and 1:2 complexes in aprotic solvents, displaying equilibrium between free molecules and these complexes. Notably, the 1:2 complexes exhibit ionic structures due to proton transfer from the donor to the aliphatic amine (Castaneda, Denisov, & Schreiber, 2001).

Trifluoroethylation of Amines

1,1,1-Trifluorobutan-2-amine is relevant in the trifluoroethylation of amines, an important process in medicinal chemistry. This process, which can significantly alter the physicochemical properties of biologically active compounds, utilizes trifluoroacetic acid as a fluorine source. The reaction shows notable functional group tolerance and is practical for creating various medicinally significant tertiary β-fluoroalkylamine structures (Andrews, Faizova, & Denton, 2017).

Synthesis of Trifluoromethylated Amines and Amino Acids

The compound is involved in the stereoselective synthesis of functionalized α-trifluoromethylamines. For instance, the reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with various nucleophiles under Lewis acid activation provides a route to these compounds, applicable in synthesizing trifluoromethylated homoallylic and propargylic amines, α-amino nitrile, β-aminoketone, and β-aminoester. These compounds can further be converted into trifluoroalanine and trifluoro-3-aminobutanoic acid (Lebouvier, Laroche, Huguenot, & Brigaud, 2002).

Formation of Ionic Liquids

1,1,1-Trifluorobutan-2-amine is used in synthesizing fluorine-containing ionic liquids. These liquids, obtained by reacting N-alkylpyrrolidine, N-methylpiperidine, and fluorinated 1,3-diketones, exhibit low melting points and viscosities. Their properties, including phase-transition temperature, density, and viscosity, have been thoroughly characterized, contributing to understanding the role of fluorinated anions andcyclic amine cations in determining physicochemical properties (Li, Zeng, Garg, Twamley, & Shreeve, 2008).

Use in Alkylation Reactions

1,1,1-Trifluorobutan-2-amine plays a role in isoparaffin-olefin alkylation using liquid and solid onium poly(hydrogen fluoride) catalysts. These catalyst systems, incorporating various amines and nitrogen-containing polymers, effectively produce high-octane alkylates. Notably, they represent an environmentally friendly class of catalyst systems for alkylation reactions, combining the activity of HF with minimized environmental hazards (Olah, Mathew, Goeppert, Török, Bucsi, Li, Wang, Marinez, Batamack, Aniszfeld, & Prakash, 2005).

Synthesis of Trifluoromethylated Furan Derivatives

1,1,1-Trifluorobutan-2-amine is involved in synthesizing new trifluoromethylated furan derivatives. This synthesis involves reactions with tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones, leading to fluorinated aminoketenimines. These intermediates undergo further reactions to produce the furan derivatives, demonstrating the compound's role in creating structurally diverse fluorinated organic compounds (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Safety And Hazards

1,1,1-Trifluorobutan-2-amine is classified as corrosive1. The hazard statements include H314 (causes severe skin burns and eye damage) and H318 (causes serious eye damage)1. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.

Zukünftige Richtungen

The specific future directions for 1,1,1-Trifluorobutan-2-amine are not readily available from the search results. However, given its chemical properties, it could potentially find use in various chemical reactions and syntheses.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.

Eigenschaften

IUPAC Name |

1,1,1-trifluorobutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAILYMPWXXBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395820 | |

| Record name | 1,1,1-trifluorobutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluorobutan-2-amine | |

CAS RN |

683-94-3 | |

| Record name | 1,1,1-Trifluoro-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-trifluorobutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350270.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)